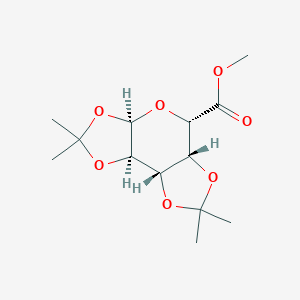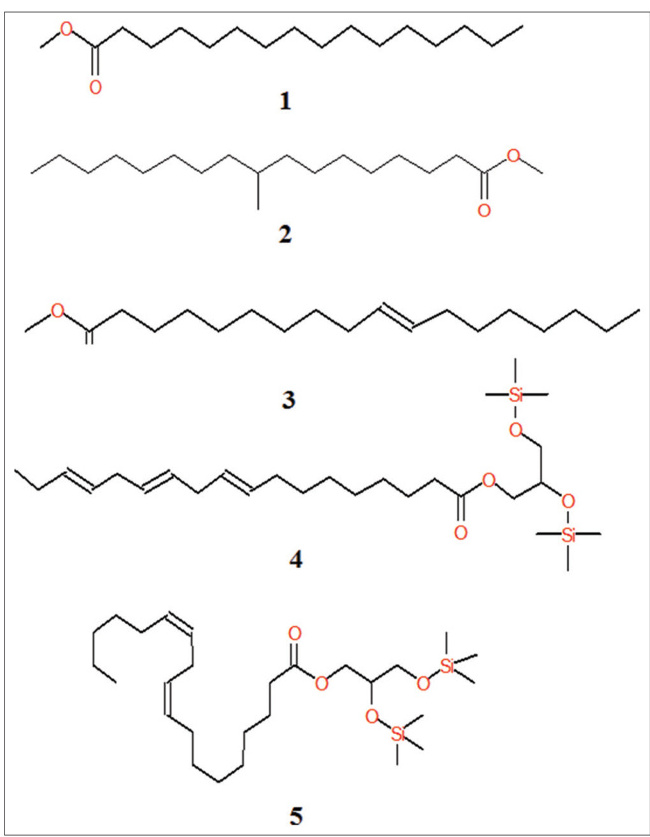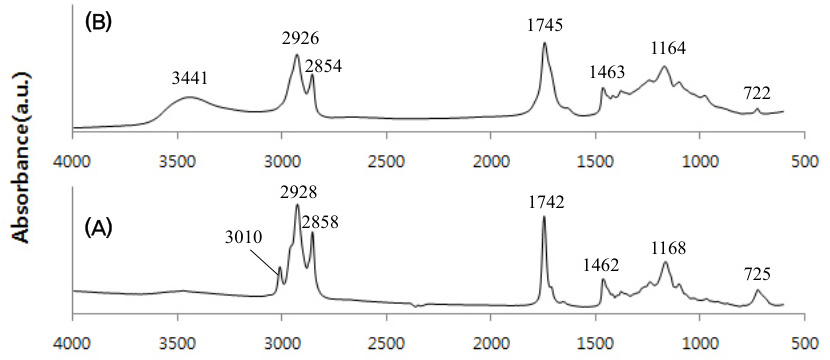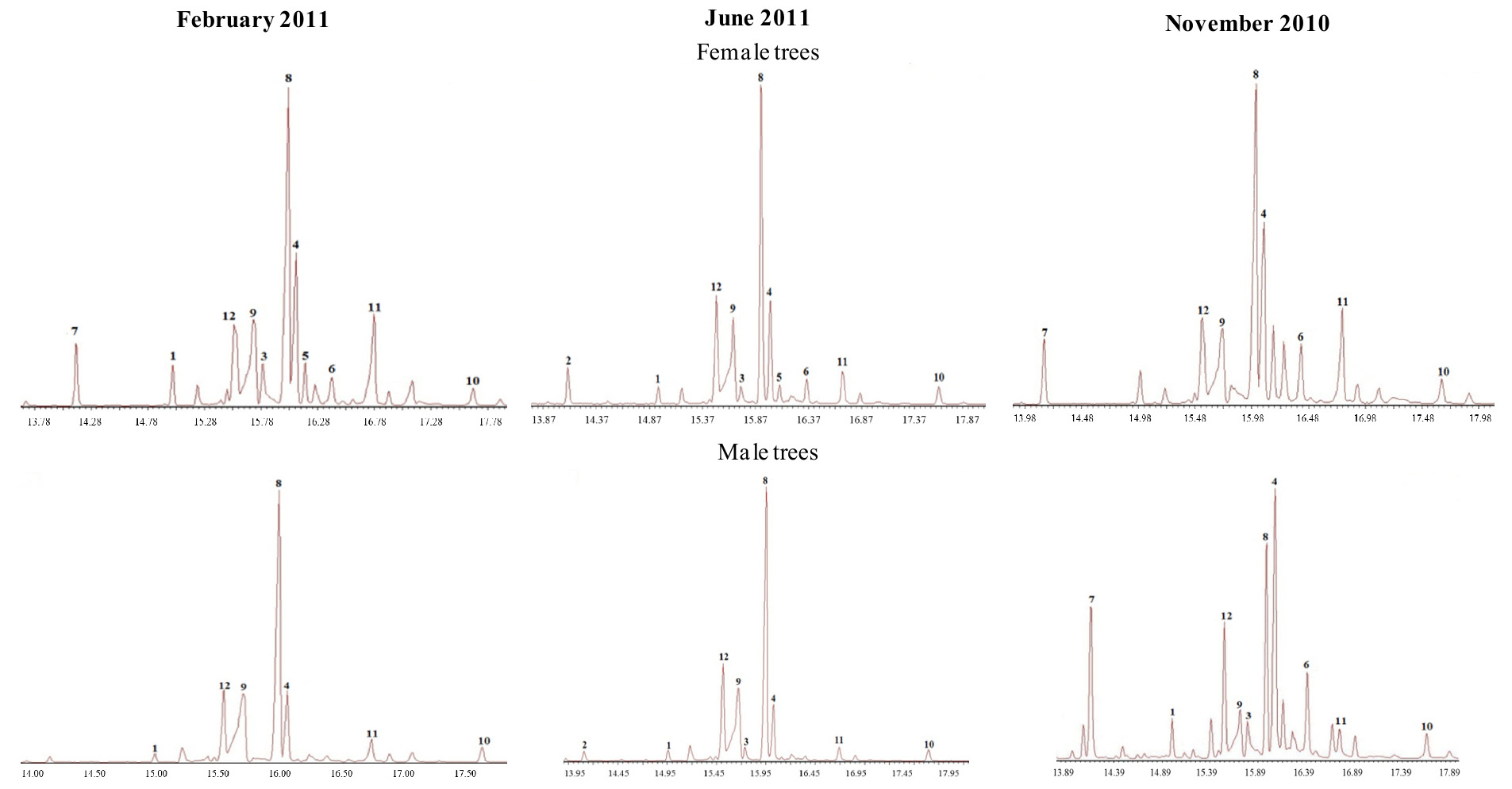
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester
描述
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester (CAS 24332-98-7) is a chemically modified derivative of D-galacturonic acid, a sugar acid commonly found in pectin polysaccharides. The compound features two isopropylidene protecting groups at the 1,2- and 3,4-positions, which stabilize the pyranose ring and block reactive hydroxyl groups during synthetic processes. The carboxylic acid moiety at the C6 position is esterified as a methyl ester, enhancing its solubility in organic solvents .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester can be synthesized from methanol and 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid . The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions often include controlled temperatures and specific solvent systems to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its role in modifying polysaccharides and its potential effects on cell wall structure.
Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
作用机制
The mechanism of action of 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It may also interact with cell membranes and proteins, influencing cellular processes and biochemical pathways.
相似化合物的比较
Key Structural Features :
- Tricyclic Framework : The isopropylidene groups form a rigid tricyclic structure, as depicted in , with the formula C₁₃H₂₀O₈.
- Stereochemistry : The alpha-D configuration ensures specific reactivity in glycosylation and derivatization reactions.
- Functional Groups : Methyl ester (C6) and isopropylidene acetal protections (1,2- and 3,4-positions).
Applications :
This compound serves as a critical intermediate in carbohydrate chemistry, particularly in synthesizing glycosides, glycoconjugates, and modified uronic acids for pharmaceutical and material science applications .
Structural Comparison



Key Observations :
- The target compound’s isopropylidene groups provide superior stability under acidic conditions compared to acetyl-protected analogs (e.g., 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester), which hydrolyze readily in basic environments .
- Unlike fatty acid methyl esters (FAMEs, e.g., hexadecanoic acid methyl ester), the target compound’s cyclic structure and polar functional groups limit its utility in biodiesel but enhance its role in stereoselective synthesis .
Reactivity and Stability
- Isopropylidene vs. Acetyl Protections :
- Methyl Ester vs. Free Carboxylic Acid :
Analytical Data
While direct spectral data for the target compound is scarce in the provided evidence, inferences can be made:
- GC-MS: Fatty acid methyl esters (e.g., hexadecanoic acid methyl ester) elute earlier due to lower polarity, whereas the target compound’s cyclic structure would result in longer retention times .
- NMR : The isopropylidene groups produce characteristic singlet peaks for the geminal dimethyl groups (δ 1.3–1.5 ppm), distinct from acetyl-protected analogs (δ 2.0–2.2 ppm for CH₃CO) .
生物活性
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester (CAS No. 18524-41-9) is a derivative of D-galacturonic acid, a key component of pectin found in plant cell walls. This compound has garnered attention due to its potential biological activities and applications in various fields including biochemistry, pharmacology, and material science. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Formula : C13H20O7
- Molecular Weight : 288.3 g/mol
- Structure : The compound features isopropylidene protecting groups on the hydroxyls at positions 1, 2, 3, and 4 of the galacturonic acid backbone, which influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to its structural modifications that affect polysaccharide interactions and cellular uptake mechanisms.
- Cell Wall Modification : As a galacturonic acid derivative, it plays a role in modifying pectin structures within plant cell walls. These modifications can influence plant growth and resistance to pathogens by altering cell wall rigidity and permeability .
- Potential Antimicrobial Activity : Research indicates that derivatives of galacturonic acid may exhibit antimicrobial properties. For instance, studies have shown that certain pectic polysaccharides can inhibit the growth of pathogenic bacteria and fungi by disrupting their cell wall integrity .
- Cellular Uptake : The compound has been shown to enhance the uptake of nutrients in certain yeast strains by modifying transport pathways in response to environmental pH changes. This suggests a potential role in metabolic processes .
Case Studies
Several studies have investigated the biological effects of galacturonic acid derivatives similar to this compound:
- Study on Saccharomyces cerevisiae : A study demonstrated that introducing a fungal D-galacturonate pathway enabled Saccharomyces cerevisiae to utilize D-galacturonic acid effectively. This was facilitated by the compound's ability to modify cellular uptake mechanisms under varying pH conditions .
- Impact on Plant Growth : Another study explored the effects of modified pectins containing galacturonic acid on plant growth. The results indicated that these compounds could enhance root development and improve resistance against certain pathogens due to their structural properties that affect cell wall composition.
Comparative Analysis of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, its behavior as a partially protected monosaccharide suggests it may undergo various metabolic transformations similar to other sugar derivatives:
- Absorption : Likely facilitated by transport proteins specific to sugar derivatives.
- Metabolism : Potentially converted into other biologically active forms through hydrolysis or enzymatic reactions.
- Excretion : Expected to be eliminated through renal pathways after metabolic conversion.
常见问题
Basic Research Questions
Q. What are the key considerations for synthesizing 1,2,3,4-Di-O-Isopropylidene-α-D-galacturonic acid methyl ester, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves protecting hydroxyl groups via isopropylidene ketal formation and subsequent esterification. Critical factors include:
- Reagent Selection: Use of anhydrous conditions and catalysts (e.g., pyridinium p-toluenesulfonate) for ketal formation .
- Temperature Control: Reactions often proceed at 0–25°C to avoid side reactions like hydrolysis of the isopropylidene group .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction efficiency .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the pure product.
Q. How can researchers verify the structural integrity of this compound using analytical techniques?
Methodological Answer:
- GC/MS Analysis: Compare retention times and fragmentation patterns with known standards. For example, methyl esters of structurally related compounds (e.g., nonanedioic acid dimethyl ester) show diagnostic peaks at m/z 185 (base peak) and 213 .
- NMR Spectroscopy: Key signals include:
- ¹H NMR: Isopropylidene protons (δ 1.3–1.5 ppm), methyl ester (δ 3.7–3.8 ppm), and anomeric proton (δ 5.2–5.4 ppm).
- ¹³C NMR: Isopropylidene carbons (δ 25–30 ppm), carbonyl carbons (δ 170–175 ppm) .
Advanced Research Questions
Q. What challenges arise in analyzing this compound via GC/MS, and how can conflicting data be resolved?
Methodological Answer:
- Peak Overlap: Co-elution with similar esters (e.g., azelaic acid dimethyl ester) may occur. Use high-resolution GC columns (e.g., DB-5MS, 30 m × 0.25 mm) to improve separation .
- Library Matching Discrepancies: When Wiley library matches show low confidence (e.g., quality <90%), cross-validate with synthesized standards or spiked samples .
- Derivatization Artifacts: Avoid silylation if labile isopropylidene groups are present; instead, use direct methyl ester analysis .
Q. How do reaction pathways differ when modifying the isopropylidene or methyl ester groups in this compound?
Methodological Answer:
- Isopropylidene Deprotection: Acidic hydrolysis (e.g., 80% acetic acid, 50°C) selectively removes the ketal group without cleaving the methyl ester. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) .
- Ester Hydrolysis: Alkaline conditions (e.g., NaOH/MeOH) hydrolyze the methyl ester but may destabilize the glycosidic bond. Neutralize with ion-exchange resins to isolate the free acid .
Q. What biological or catalytic applications are plausible for derivatives of this compound?
Methodological Answer:
- Enzyme Substrate Studies: Test transesterification activity with lipases (e.g., Candida antarctica lipase B) in organic solvents. Monitor product formation via GC/MS .
- Glycosylation Probes: Use the isopropylidene-protected form to study glycosyltransferases in vitro, as the protecting group enhances stability in enzymatic assays .
Q. Analytical and Experimental Design Considerations
Q. How can researchers address low yields in large-scale syntheses of this compound?
Methodological Answer:
- Scale-Up Optimization: Replace column chromatography with fractional crystallization (e.g., using ethanol/water mixtures) for cost-effective purification .
- Reaction Monitoring: Use in-situ FTIR to track ketal formation (disappearance of -OH stretch at 3400 cm⁻¹) and adjust reagent stoichiometry dynamically .
Q. What are the implications of solvent polarity on the stability of 1,2,3,4-Di-O-Isopropylidene derivatives?
Methodological Answer:
- Nonpolar Solvents (e.g., toluene): Enhance ketal stability but may reduce solubility.
- Polar Solvents (e.g., DMSO): Risk hydrolysis; conduct stability assays via ¹H NMR over 24–72 hours to quantify degradation .
Q. Data Interpretation and Contradictions
Q. How should researchers reconcile discrepancies in GC/MS retention times across studies?
Methodological Answer:
- Internal Standards: Use heptadecanoic acid methyl ester (retention time ~12.5 min) as a reference to normalize data across instruments .
- Column Calibration: Validate retention indices using homologous series (e.g., C8–C20 methyl esters) .
属性
IUPAC Name |
methyl (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O7/c1-12(2)17-6-7(18-12)9-11(20-13(3,4)19-9)16-8(6)10(14)15-5/h6-9,11H,1-5H3/t6-,7+,8+,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRLFIZIOSVOGE-KJFVXYAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



















